Technical Guide: Synthesis of 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine
Technical Guide: Synthesis of 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine
Topic: 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine Synthesis Pathways Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Profile
2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine (CAS: 64614-48-8), also known as (6-chloropyridin-3-yl)(piperidin-1-yl)methanone , is a critical intermediate in the synthesis of bioactive scaffolds, particularly for G-protein coupled receptor (GPCR) modulators and kinase inhibitors. Its structure features a 2-chloropyridine core substituted at the 5-position with a piperidine amide.
The electron-deficient nature of the pyridine ring, combined with the labile chloro-substituent, makes this compound a versatile electrophile for SNAr reactions, while the amide moiety provides metabolic stability and hydrogen-bond acceptor properties essential for pharmacophore binding.
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClN₂O |
| Molecular Weight | 224.69 g/mol |
| CAS Number | 64614-48-8 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
Retrosynthetic Analysis & Strategic Planning
The synthesis of 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine is classically approached via the formation of the amide bond between the pyridine-3-carbonyl moiety and the piperidine amine.
Disconnection Approach:
-
C-N Amide Bond Disconnection: This reveals two primary precursors:
-
Electrophile: 6-Chloronicotinic acid (or its activated derivatives: acid chloride, active ester).
-
Nucleophile: Piperidine.[1]
-
Strategic Considerations:
-
Regiochemistry: The chlorine atom at the 2-position (or 6-position depending on numbering convention, formally para to the nitrogen) is susceptible to nucleophilic attack. Amide coupling conditions must be mild enough to prevent unwanted SNAr displacement of the chloride by piperidine.
-
Activation: The carboxylic acid requires activation.[2] Two primary pathways are recommended based on scale and purity requirements:
-
Pathway A (Acid Chloride Method): High throughput, scalable, cost-effective.
-
Pathway B (Direct Coupling): High precision, mild conditions, ideal for late-stage functionalization.
-
Pathway A: Acid Chloride Activation (Scalable Protocol)
This method is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents and ease of purification.
Mechanism
The reaction proceeds via the conversion of 6-chloronicotinic acid to 6-chloronicotinoyl chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution by piperidine.
Experimental Protocol
Step 1: Formation of 6-Chloronicotinoyl Chloride
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Reagents: Charge 6-chloronicotinic acid (1.0 eq) and anhydrous toluene or DCM (5-10 volumes).
-
Activation: Add Thionyl Chloride (1.5 - 2.0 eq) dropwise. Add a catalytic amount of DMF (0.05 eq) to accelerate the Vilsmeier-Haack type activation.
-
Reaction: Heat to reflux (70-80°C) for 2-3 hours until gas evolution (HCl, SO₂) ceases.
-
Workup: Concentrate the mixture in vacuo to remove excess SOCl₂ and solvent. The residue (crude acid chloride) is used immediately to prevent hydrolysis.
Step 2: Amide Coupling
-
Solvent System: Dissolve the crude acid chloride in anhydrous DCM (10 volumes). Cool to 0°C under N₂ atmosphere.
-
Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq). Note: Excess base acts as an HCl scavenger.
-
Addition: Add Piperidine (1.1 eq) dropwise, maintaining the internal temperature below 5°C. This control is critical to minimize SNAr side reactions.
-
Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC or LC-MS.
Purification[4][5][6]
-
Quench: Add water to the reaction mixture.
-
Extraction: Extract with DCM (3x). Wash the organic layer successively with:
-
1N HCl (to remove unreacted piperidine and pyridine traces).
-
Sat. NaHCO₃ (to remove unreacted acid).
-
Brine.[3]
-
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
-
Crystallization: Recrystallize from EtOAc/Hexanes if necessary.
Pathway B: Direct Coupling Agent Method (Precision Protocol)
Recommended for small-scale discovery chemistry or when handling sensitive substrates where acid chloride formation is too harsh.
Reagents
-
Coupling Agents: HATU, EDC·HCl/HOBt, or T3P.
-
Solvent: DMF or DCM.
Experimental Protocol (HATU Method)
-
Dissolution: Dissolve 6-chloronicotinic acid (1.0 eq) in anhydrous DMF (10 volumes).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at RT for 15 minutes to form the activated ester.
-
Coupling: Add Piperidine (1.1 eq).
-
Reaction: Stir at RT for 4-16 hours.
-
Workup: Dilute with EtOAc, wash copiously with water and brine (to remove DMF). Dry and concentrate.
Visualizing the Synthesis Logic
The following diagram illustrates the decision matrix and reaction flow for both pathways.
Caption: Figure 1. Dual-pathway synthesis strategy highlighting activation methods and critical process controls.
Optimization & Troubleshooting
Critical Process Parameters (CPPs)
-
Temperature Control: During the addition of piperidine to the acid chloride, the exotherm must be controlled (< 5°C). Higher temperatures increase the kinetic energy enough to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) of the chlorine atom by piperidine, leading to the bis-piperidine impurity.
-
Stoichiometry: Avoid large excesses of piperidine. Use exactly 1.05 - 1.1 equivalents.
-
Water Removal: Moisture hydrolyzes the acid chloride back to the starting acid. Ensure all glassware is flame-dried and solvents are anhydrous.
Impurity Profile
| Impurity | Origin | Remediation |
| Hydrolyzed Acid | Moisture ingress during acid chloride step | Use drying tubes; re-treat with SOCl₂. |
| Bis-adduct (SNAr) | Displacement of Cl by Piperidine | Keep reaction cold (0°C); add amine slowly. |
| Urea Byproduct | EDC coupling byproduct | Wash organic layer with dilute HCl. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782165, 6-Chloronicotinoyl chloride. Retrieved from [Link]
-
Fisher Scientific. Amide Synthesis: General Protocols for Acyl Chlorides and Coupling Agents. Retrieved from [Link][2][3][4][5][6][7]
-
PrepChem. Synthesis of 6-chloronicotinoyl chloride. Retrieved from [Link]
